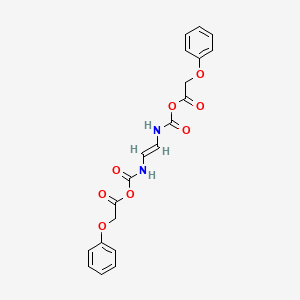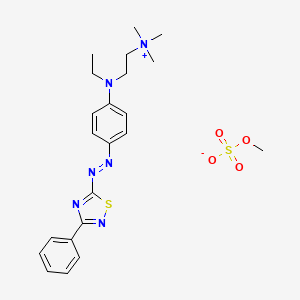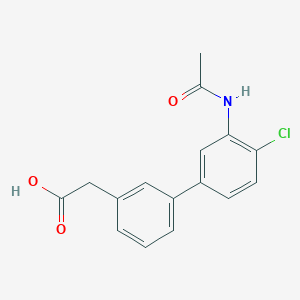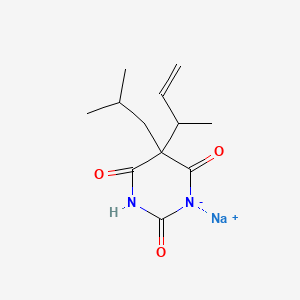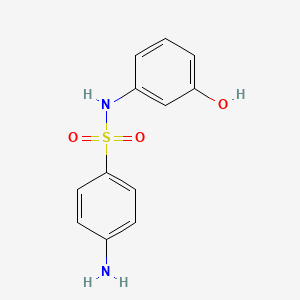
2,2,6,6-Tetramethylpiperidine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidine maleate is an organic compound belonging to the amine class. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods
In industrial settings, 2,2,6,6-Tetramethylpiperidine is often produced continuously by reacting triacetonamine with hydrazine and cleaving the resulting hydrazone at temperatures above 160°C. The hydrazone is transported as an aqueous solution to the distillation bottoms, where it is distilled off as an azeotrope with water .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, allylic chlorides, and hydrazine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine maleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its interaction with nitroxide radicals and heme iron, leading to the formation of a perferryl-oxygen complex. This complex reacts with the 2,2,6,6-Tetramethylpiperidine radical, causing the contraction of the piperidine ring and subsequent oxidation to an exocyclic iminium ion .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness
2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a less nucleophilic and weaker base compared to other aliphatic amines . Its derivatives, such as TEMPO, are also crucial for selective oxidation processes, highlighting its versatility and importance in various applications .
Properties
CAS No. |
73771-83-2 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FDZCNTROIZAWLL-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(CCCC(N1)(C)C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
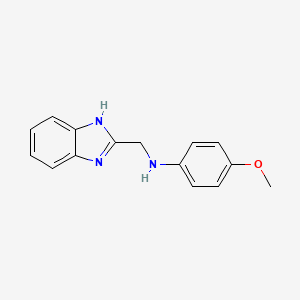
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
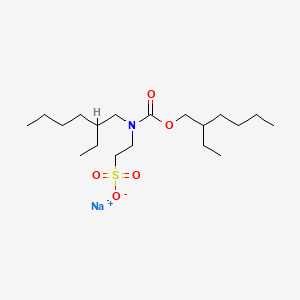
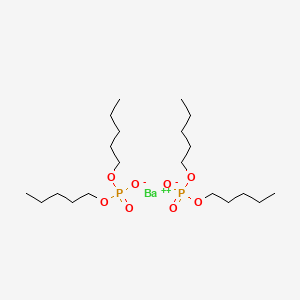
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
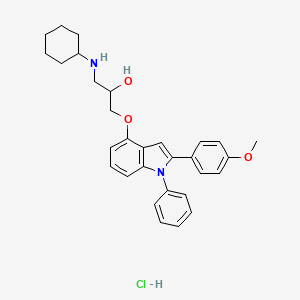
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
